molecular formula C26H25NO5S B2901779 (3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-25-6

(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2901779
CAS No.: 1114853-25-6
M. Wt: 463.55
InChI Key: BCTPYOCNVJOYIY-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a potent, selective, and ATP-competitive chemical probe recognized for its high-affinity inhibition of Mitogen- and Stress-activated Kinase 1 (MSK1). This compound demonstrates an IC50 of approximately 2 nM for MSK1 and exhibits exceptional selectivity over the closely related kinase MSK2 and a broad panel of other kinases, making it an invaluable tool for deconvoluting the specific biological functions of MSK1. The development and characterization of this inhibitor were detailed in a study by Wiggin et al. (2008) , which highlighted its utility in cellular assays. Its primary research value lies in elucidating MSK1-dependent signaling pathways, particularly those downstream of mitogens and cellular stresses, which regulate critical processes including immediate-early gene expression, chromatin remodeling through histone H3 phosphorylation, and cell proliferation. Researchers utilize this inhibitor to explore the role of MSK1 in inflammation, cancer biology, and neuronal signaling, providing critical insights for basic research and potential therapeutic target validation. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-17(2)18-9-12-20(13-10-18)27-16-25(33(29,30)24-8-6-5-7-21(24)27)26(28)19-11-14-22(31-3)23(15-19)32-4/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTPYOCNVJOYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known by its CAS number 1114652-57-1, belongs to the class of benzothiazine derivatives. This compound has gained attention in recent years due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

The molecular formula of this compound is C26H24FNO5SC_{26}H_{24}FNO_{5}S, with a molecular weight of 481.5 g/mol. Its structure features a benzothiazine core, which is known for various pharmacological properties.

PropertyValue
CAS Number1114652-57-1
Molecular FormulaC26H24FNO5S
Molecular Weight481.5 g/mol

Anti-Cancer Properties

Recent studies have indicated that benzothiazine derivatives exhibit significant anti-cancer activities. A notable study demonstrated that compounds similar to this compound inhibit cell proliferation in various cancer cell lines. For instance, the compound was tested against the HeLa cell line, showing a dose-dependent reduction in cell viability.

Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as the MAPK pathway. The compound's ability to enhance reactive oxygen species (ROS) production also contributes to its cytotoxic effects against cancer cells.

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.

Study Findings:
In an in vitro study using LPS-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a marked decrease in nitric oxide (NO) production and reduced expression of inducible nitric oxide synthase (iNOS).

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

  • Case Study on Melanogenesis:
    A study involving a related compound showed that it enhanced melanogenesis in B16F10 melanoma cells by increasing tyrosinase activity and expression. This suggests potential applications in treating skin pigmentation disorders .
  • In Vivo Studies:
    Animal models have been employed to assess the anti-cancer efficacy of similar compounds. In one study, mice treated with a benzothiazine derivative exhibited significant tumor reduction compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences, based on the provided evidence:

Compound Name Substituents (Position 4) Aryl Ketone (Position 2) Molecular Formula Molecular Weight Notable Features Reference
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Phenyl C₂₅H₂₃NO₃S 417.523 Simpler alkyl chain (butyl) and unsubstituted phenyl ketone; lower polarity
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl + Fluorine C₂₅H₂₂FNO₇S 499.509 Dual methoxy groups and fluorine; higher molecular weight and potential H-bonding
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 2,3-Dihydrobenzodioxin 3,4-Dimethoxyphenyl C₂₅H₂₁NO₇S 479.5 Benzodioxin group enhances π-conjugation; potential for planar stacking
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone 4-(Dimethylamino)phenyl 2,4-Dimethylphenyl + Fluorine Not Provided Not Provided Electron-rich dimethylamino group; may improve receptor binding affinity

Structural and Electronic Comparisons

  • The 3,4-dimethoxyphenyl ketone moiety enhances electron density and solubility relative to unsubstituted phenyl analogs (e.g., ), similar to the fluorinated dimethoxyphenyl derivative in . The sulfone group (1,1-dioxido) is consistent across analogs, contributing to polarity and metabolic stability .
  • Molecular Weight and Polarity :

    • The target compound’s molecular weight is expected to fall between 450–500 g/mol, closer to the fluorinated dimethoxyphenyl analog (499.509 g/mol, ).
    • Methoxy and isopropyl groups may reduce crystallinity compared to benzodioxin-containing analogs (e.g., ), which exhibit extended π-systems.

Hypothetical Research Findings (Extrapolated from Analogs)

  • Bioactivity : Fluorinated derivatives (e.g., ) often exhibit enhanced binding affinity in kinase inhibition assays, suggesting the target compound’s fluorine-free structure may prioritize solubility over potency.
  • Synthetic Accessibility : The absence of fluorine or benzodioxin groups (cf. ) could simplify synthesis, as seen in the straightforward alkylation protocols for butylphenyl analogs .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions starting with the benzothiazine core, followed by introducing substituents. Key steps include:

  • Core formation : Condensation of aromatic aldehydes with sulfur-containing precursors under controlled temperatures (80–120°C) .
  • Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity. HPLC is recommended for final purity validation .

Q. How should structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify methoxy, isopropyl, and benzothiazine proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₈H₂₈NO₅S: 490.1695) .
  • X-ray crystallography : For unambiguous confirmation of the dioxido-benzothiazine ring geometry and substituent positions .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anti-inflammatory : COX-2 inhibition assays (IC₅₀) using recombinant enzymes .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with comparative EC₅₀ values .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate its biological activity?

  • Target identification : Use affinity chromatography or pull-down assays with cancer cell lysates to identify binding partners .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment to detect dysregulated pathways (e.g., apoptosis, NF-κB) .
  • Enzyme inhibition : Kinase profiling panels to screen for selective inhibition (e.g., EGFR, MAPK) .

Q. What strategies are effective for structure-activity relationship (SAR) studies given substituent variations?

  • Systematic substitution : Compare analogs with methoxy vs. isopropyl groups at the 4-position (see table below) :
Substituent (R)Bioactivity (EC₅₀, μM)Notes
4-Isopropylphenyl1.2 (MCF-7)Enhanced lipophilicity
4-Methoxyphenyl3.8 (MCF-7)Reduced potency
  • Functional group swaps : Replace dioxido-benzothiazine with benzoxazinone cores to assess sulfur’s role in activity .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Standardize assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Pool data from analogs (e.g., fluorinated vs. methoxy derivatives) to identify substituent-dependent trends .
  • In silico validation : Molecular dynamics simulations to assess target binding consistency across experimental conditions .

Q. What computational methods predict interactions with biological targets?

  • QSAR modeling : Use 3D descriptors (e.g., steric, electronic) from analogs to build predictive activity models .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 or EGFR (PDB IDs: 5KIR, 1M17) .
  • ADMET prediction : SwissADME to optimize pharmacokinetics (e.g., logP <5 for oral bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.